molecular formula C27H23N3O2S B2869641 2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793879-56-7

2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2869641
CAS No.: 1793879-56-7
M. Wt: 453.56
InChI Key: ALPAIBQQAFDONQ-UHFFFAOYSA-N
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Description

2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H23N3O2S and its molecular weight is 453.56. The purity is usually 95%.
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Biological Activity

The compound 2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , with CAS number 1793879-56-7 , belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C27H23N3O2S
  • Molecular Weight : 453.6 g/mol
  • Structure : The compound features a pyrrolo-pyrimidine core with various substituents that may influence its biological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrolo-pyrimidine derivatives, including the target compound. The structure of this compound suggests it may interact with various cellular pathways involved in cancer progression.

  • Mechanism of Action :
    • The compound may act as an inhibitor of specific kinases or transcription factors involved in cell proliferation and survival.
    • Research indicates that similar compounds can inhibit NF-kB signaling, a pathway often activated in cancer cells, leading to reduced tumor growth and metastasis .
  • Case Studies :
    • In vitro studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines, such as breast and colon cancer . Although specific data for the target compound is limited, the structural similarities suggest potential efficacy.

Antioxidant Activity

Antioxidant properties are crucial for compounds that may protect against oxidative stress-related diseases, including cancer.

  • Research Findings :
    • Compounds within the same chemical class have demonstrated antioxidant activities comparable to well-known antioxidants like quercetin . This suggests that this compound may also possess similar protective effects against oxidative damage.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo-pyrimidine derivatives often correlates with their structural features.

FeatureDescriptionImpact on Activity
Substituents Presence of methoxy and thio groupsEnhances lipophilicity and potential receptor interactions
Pyrimidine Core Central structure common in many bioactive compoundsFacilitates interaction with biological targets
Phenyl Groups Contributes to π-stacking interactions with nucleic acids or proteinsPotentially increases binding affinity

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-18-11-13-21(14-12-18)30-26(31)25-24(23(16-28-25)20-8-4-3-5-9-20)29-27(30)33-17-19-7-6-10-22(15-19)32-2/h3-16,28H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPAIBQQAFDONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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